An In-Depth Technical Guide to 4-Carboxychalcone: Chemical Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Carboxychalcone: Chemical Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Carboxychalcone, a molecule of significant interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its burgeoning potential in drug discovery, particularly in the realms of anti-inflammatory and anticancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising compound.
Introduction: The Significance of the Chalcone Scaffold
Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules.[1][2] They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This structural motif imparts a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4][5] The reactivity of the α,β-unsaturated ketone is a key determinant of the biological activity of many chalcone derivatives.[6][7]
4-Carboxychalcone, specifically, introduces a carboxylic acid group onto one of the aromatic rings. This functional group can significantly influence the molecule's polarity, solubility, and its ability to interact with biological targets, potentially enhancing its therapeutic profile.[8] The presence of the carboxy group can increase the molecule's polarity, which may affect its water solubility and bioavailability.[8]
Chemical Structure and Nomenclature
The systematic IUPAC name for 4-Carboxychalcone is (E)-3-(4-carboxyphenyl)-1-phenylprop-2-en-1-one . It is also known by other names such as 4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, which is the more thermodynamically stable configuration for chalcones.[1]
// Phenyl Ring 1 (Benzoyl group) C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-0.866,-0.5!"]; C3 [label="C", pos="-0.866,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.866,-1.5!"]; C6 [label="C", pos="0.866,-0.5!"];
// Propenone linker C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0!"];
// Phenyl Ring 2 (Carboxy-substituted) C10 [label="C", pos="4.5,0!"]; C11 [label="C", pos="5.366,0.5!"]; C12 [label="C", pos="6.232,0!"]; C13 [label="C", pos="6.232,-1!"]; C14 [label="C", pos="5.366,-1.5!"]; C15 [label="C", pos="4.5,-1!"]; C16 [label="C", pos="-2.5, -0.5!"]; // Carboxyl Carbon
// Edges for Phenyl Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for Propenone linker C1 -- C7 [label=""]; C7 -- B [label=""]; C7 -- C8 [style=double]; C8 -- C9;
// Edges for Phenyl Ring 2 C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;
// Edge for Carboxyl group C13 -- C16; C16 -- C [style=double]; C16 -- D;
// Node labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label="O", shape=none, fontsize=18, fontcolor="#EA4335"]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""]; C16 [label="O", shape=none, fontsize=18, fontcolor="#EA4335"]; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1, label=""]; p1 [pos="0,0!"]; p2 [pos="-0.866,-0.5!"]; p3 [pos="-0.866,-1.5!"]; p4 [pos="0,-2!"]; p5 [pos="0.866,-1.5!"]; p6 [pos="0.866,-0.5!"]; p7 [pos="1.5,0!"]; p8 [pos="2.5,0!"]; p9 [pos="3.5,0!"]; p10 [pos="4.5,0!"]; p11 [pos="5.366,0.5!"]; p12 [pos="6.232,0!"]; p13 [pos="6.232,-1!"]; p14 [pos="5.366,-1.5!"]; p15 [pos="4.5,-1!"]; p16 [pos="-2.5, -0.5!"]; }
Figure 1: Chemical structure of 4-Carboxychalcone.Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Carboxychalcone is fundamental for its application in drug development, influencing aspects from formulation to pharmacokinetic profiling.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-carboxyphenyl)-1-phenylprop-2-en-1-one | N/A |
| Molecular Formula | C₁₆H₁₂O₃ | [9] |
| Molecular Weight | 252.27 g/mol | [9] |
| Melting Point | 225-228 °C | N/A |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | [10][11][12][13][14] |
Note: The melting point of a closely related compound, (1E)-(4'-Hydroxyphenyl)-3-(4-carboxyphenyl)prop-2-en-1-one, has been reported as 277–279 °C.[8] The purity of a crystalline organic compound can be assessed by its melting point range; a sharp range (typically 0.5-1.0°C) is indicative of high purity.
Synthesis of 4-Carboxychalcone
The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[15][16][17] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[2]
For the synthesis of 4-Carboxychalcone, the precursors are 4-formylbenzoic acid and acetophenone.
Experimental Protocol: Claisen-Schmidt Condensation
The following is a representative, self-validating protocol for the synthesis of 4-Carboxychalcone. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.
Materials:
-
Acetophenone
-
4-Formylbenzoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of acetophenone and 4-formylbenzoic acid in a suitable volume of ethanol. Ethanol serves as a common solvent that can dissolve both the non-polar ketone and the more polar carboxylic acid-containing aldehyde.
-
Base-Catalyzed Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The base acts as a catalyst by deprotonating the α-carbon of acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-formylbenzoic acid.
-
Reaction Monitoring and Precipitation: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours, during which the product, 4-Carboxychalcone, may begin to precipitate as its sodium or potassium salt.
-
Neutralization and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the solution by slowly adding dilute hydrochloric acid until the pH is acidic. This protonates the carboxylate salt and the phenoxide (if any residual base is present), causing the 4-Carboxychalcone to precipitate out of the solution as a solid. The use of ice-cold water helps to maximize the precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude 4-Carboxychalcone can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline solid. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized 4-Carboxychalcone.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Carboxychalcone will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[18]
-
C=O Stretch (Ketone): A strong, sharp absorption band is anticipated between 1650-1680 cm⁻¹ for the α,β-unsaturated ketone carbonyl group. Conjugation with the aromatic ring and the double bond lowers the frequency compared to a simple aliphatic ketone.
-
C=O Stretch (Carboxylic Acid): Another strong absorption for the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.
-
C=C Stretch (Alkene): An absorption of variable intensity is expected in the 1600-1640 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A peak in the 1210-1320 cm⁻¹ range is indicative of the C-O single bond in the carboxylic acid.[2]
-
Aromatic C-H and C=C Bends: Multiple sharp absorptions will be present in the fingerprint region (below 1500 cm⁻¹) corresponding to the aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
-
Vinyl Protons: The two protons of the α,β-unsaturated system will appear as doublets in the downfield region (typically δ 7.0-8.0 ppm), with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.
-
Aromatic Protons: The protons on the two aromatic rings will resonate in the region of δ 7.5-8.2 ppm. The protons on the carboxy-substituted ring will likely show a distinct splitting pattern (e.g., two doublets for the AA'BB' system).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ketone (δ ~190 ppm) and the carboxylic acid (δ ~165-175 ppm) carbonyl carbons.
-
Alkene Carbons: The two carbons of the C=C double bond will resonate in the δ 120-145 ppm range.
-
Aromatic Carbons: Multiple signals will be observed in the δ 125-140 ppm region corresponding to the carbons of the two aromatic rings. The carbon attached to the carboxylic acid group will be shifted further downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Carboxychalcone (C₁₆H₁₂O₃), the molecular ion peak [M]⁺ would be expected at m/z 252. The fragmentation pattern would likely involve cleavage at the α,β-unsaturated ketone system and loss of fragments such as CO, COOH, and phenyl groups.[6][19] A common fragmentation pattern for chalcones involves the cleavage of the molecule into fragments corresponding to the two substituted aromatic rings.[6]
Biological Activities and Mechanism of Action
Chalcones have garnered significant attention for their diverse pharmacological activities. While specific studies on 4-Carboxychalcone are emerging, the broader class of chalcones provides a strong basis for its therapeutic potential.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Many chalcone derivatives have demonstrated potent anti-inflammatory effects.[15]
Potential Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Chalcones have been shown to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.[20][21]
-
Modulation of NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response.[22] Several chalcones have been found to suppress the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[4][15][22][23]
A -> B -> C -> D -> E; F -> C [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }
Figure 3: Potential anti-inflammatory mechanism of 4-Carboxychalcone.Anticancer Activity
The development of novel anticancer agents is a critical area of research. Chalcones have emerged as promising scaffolds for the design of new anticancer drugs due to their ability to modulate multiple cellular pathways involved in cancer progression.[8][24]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many chalcone derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[7][9][25][26] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[9][25]
-
Cell Cycle Arrest: Chalcones can arrest the cell cycle at different phases (e.g., G2/M), thereby inhibiting the proliferation of cancer cells.[7]
-
Inhibition of Angiogenesis: The formation of new blood vessels, known as angiogenesis, is crucial for tumor growth and metastasis. Some chalcones have been found to inhibit this process.
-
Modulation of Signaling Pathways: Chalcones can interfere with various signaling pathways that are dysregulated in cancer, such as the NF-κB pathway.[22]
E -> A; A -> B [label=""]; A -> C [label=""]; B -> D; C -> D; }
Figure 4: Potential anticancer mechanisms of 4-Carboxychalcone.Future Perspectives and Conclusion
4-Carboxychalcone represents a promising molecular scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities of the chalcone family, makes it an attractive candidate for further investigation. The presence of the carboxylic acid moiety offers opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.
Future research should focus on a more detailed elucidation of the specific molecular targets of 4-Carboxychalcone and its precise mechanisms of action in various disease models. In vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The insights gained from such studies will be invaluable for advancing 4-Carboxychalcone and its derivatives toward clinical applications.
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